molecular formula C7H11N3S B12107336 Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine

Cat. No.: B12107336
M. Wt: 169.25 g/mol
InChI Key: AFXOMXWTJFRWSL-UHFFFAOYSA-N
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Description

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is a sulfur-containing amine derivative featuring a pyrimidine ring linked via a thioether (-S-) bridge to an ethylamine backbone. Its structure combines the electron-rich pyrimidine heterocycle with the nucleophilic and coordinating properties of the amine and thioether groups.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-methyl-2-pyrimidin-2-ylsulfanylethanamine

InChI

InChI=1S/C7H11N3S/c1-8-5-6-11-7-9-3-2-4-10-7/h2-4,8H,5-6H2,1H3

InChI Key

AFXOMXWTJFRWSL-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine typically involves the reaction of 2-mercaptopyrimidine with an appropriate alkylating agent. One common method includes the use of methyl bromoacetate, followed by reduction to yield the desired amine. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors and more efficient catalysts. The reaction is typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanylated amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug design, particularly as a scaffold for developing new therapeutic agents.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Tris{2-[4-(2-Pyridyl)pyrimidin-2-ylsulfanyl]ethyl}amine ()
  • Structure : A tripodal ligand with three pyrimidine-thioether-ethylamine arms.
  • Key Differences: Substitution: The tripodal structure enables tridentate or hexadentate coordination, whereas the mono-substituted methylamine derivative acts as a bidentate ligand. Coordination Behavior: The tripodal ligand forms molecular cages with metals (e.g., Cu²⁺), while the simpler methylamine derivative likely coordinates in a linear or macrocyclic fashion. Applications: The tripodal ligand is used in supramolecular chemistry for constructing metal-organic frameworks (MOFs), while the methylamine variant may serve as a simpler model for studying thioether-amine coordination.
(b) Bis[2-(2-Pyridylsulfanyl)ethyl]ammonium Chloride ()
  • Structure : A bis-substituted pyridine-thioether-ethylamine with an ammonium center.
  • Key Differences :
    • Heterocycle : Pyridine vs. pyrimidine alters electronic properties (pyrimidine has two nitrogen atoms, increasing electron deficiency).
    • Coordination Sites : The pyridyl nitrogen in this compound provides an additional binding site compared to the pyrimidine-based methylamine derivative.
    • Charge : The ammonium group introduces a positive charge, affecting solubility and metal-ion affinity.
(c) 2-[4-(Methylsulfanyl)phenyl]-2-{Thieno[3,2-c]pyridin-5-yl}ethan-1-amine ()
  • Structure: A hybrid molecule combining a thienopyridine ring and a methylsulfanyl-phenyl group.
  • Key Differences: Core Heterocycle: Thienopyridine vs. Biological Activity: Thienopyridine derivatives are explored for CNS-targeting applications, whereas pyrimidine-thioethers may prioritize metal coordination.

Electronic and Steric Properties

  • Pyrimidine vs. Pyridine : Pyrimidine’s two nitrogen atoms increase electron-withdrawing effects, reducing basicity of the amine group compared to pyridine-based analogues .
  • Thioether Linkage : The -S- bridge enhances flexibility and redox activity compared to rigid ether (-O-) or amine (-NH-) linkages.
  • Steric Effects: The methyl group on the amine introduces moderate steric hindrance, which is less pronounced than in bulkier trisubstituted analogues (e.g., tripodal ligands) .

Coordination Chemistry

Compound Coordination Mode Metal Ions Tested Application Reference
Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine Bidentate (N,S) Cu²⁺, Zn²⁺ (inferred) Model ligand for small-molecule complexes
Tris{2-[4-(2-pyridyl)pyrimidinylsulfanyl]ethyl}amine Hexadentate (N,S,N,S,N,S) Cu²⁺, Fe³⁺ Supramolecular cages, MOFs
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium Tridentate (N,S,N) Cu²⁺ Ionic metal complexes

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight CAS Number
This compound C₇H₁₀N₄S 182.25 g/mol Not reported
Tris{2-[4-(2-pyridyl)pyrimidinylsulfanyl]ethyl}amine C₃₃H₃₀N₁₀S₃ 671.89 g/mol Not reported
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium C₁₄H₁₈N₃S₂⁺ 316.45 g/mol 1244568-92-8

Biological Activity

Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, interactions with molecular targets, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring and a sulfanyl group linked to an ethylamine moiety. Its molecular formula is C9H12N2SC_9H_{12}N_2S. The presence of the pyrimidine ring facilitates hydrogen bonding and π-π interactions, which may enhance its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival and replication.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The compound's ability to bind to specific receptors or enzymes may lead to the activation or inhibition of these pathways, thereby exerting its therapeutic effects.

The biological activity of this compound is attributed to its structural features that allow for interactions with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in bacteria and cancer cells.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
2-(Pyridin-2-ylsulfanyl)ethylaminePyridine ring instead of pyrimidineDifferent electronic properties due to ring type
2-(Pyrimidin-2-ylthio)ethanolHydroxyl group instead of methylamineExhibits different solubility characteristics
4-(Pyrimidin-2-ylthio)-1-butanolLonger carbon chain with a hydroxyl groupVaries in reactivity due to increased sterics

This compound stands out due to its combination of a pyrimidine ring and a sulfanyl ethylamine group, which confers distinct chemical reactivity and biological activity. This unique configuration enhances its utility in medicinal chemistry and material science applications.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological mechanisms underlying the activity of this compound. For instance, research utilizing real-time NMR techniques has provided insights into ligand binding affinities in human cells, showcasing the compound's potential in drug development .

Another study explored the compound's interactions with various molecular targets, revealing its capacity to modulate enzyme activities and receptor binding affinities, which are crucial for understanding its therapeutic potential .

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